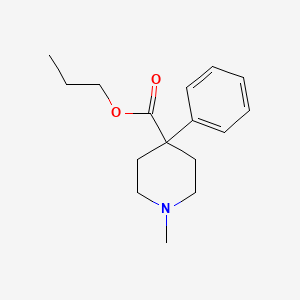
Propyl 1-methyl-4-phenylpiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 1-methyl-4-phenylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine class. It is known for its structural similarity to other piperidine derivatives, which are often used in medicinal chemistry for their pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl 1-methyl-4-phenylpiperidine-4-carboxylate typically involves the esterification of 1-methyl-4-phenylpiperidine-4-carboxylic acid with propanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 1-methyl-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 1-methyl-4-phenylpiperidine-4-carboxylic acid.
Reduction: 1-methyl-4-phenylpiperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl 1-methyl-4-phenylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Research is ongoing to explore its potential as an analgesic or antispasmodic agent.
Wirkmechanismus
The mechanism of action of propyl 1-methyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in the body. It is believed to act on opioid receptors, similar to other piperidine derivatives, leading to analgesic and antispasmodic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pethidine (Meperidine): Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.
Properidine: Isopropyl 1-methyl-4-phenylpiperidine-4-carboxylate.
Uniqueness
This compound is unique due to its specific ester group, which can influence its pharmacokinetic properties and metabolic stability. Compared to pethidine and properidine, the propyl ester may offer different solubility and bioavailability profiles, making it a valuable compound for specific research applications .
Eigenschaften
CAS-Nummer |
61630-54-4 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
propyl 1-methyl-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-3-13-19-15(18)16(9-11-17(2)12-10-16)14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3 |
InChI-Schlüssel |
WLOFVKFSZZIPBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


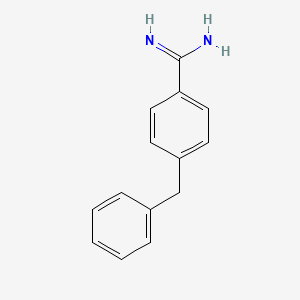
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
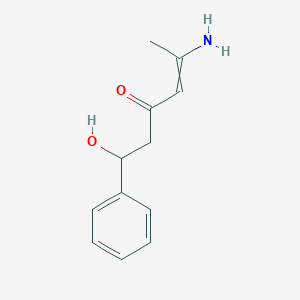
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)
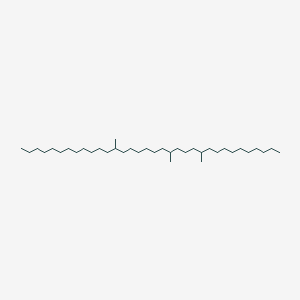
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)

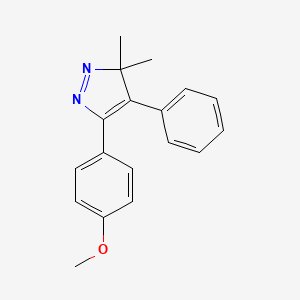
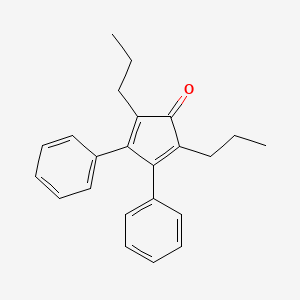
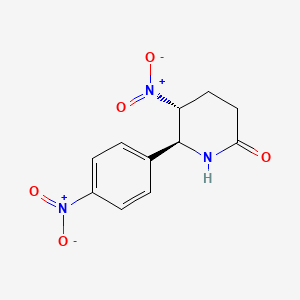
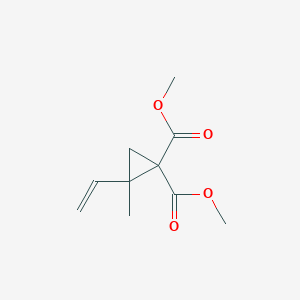
![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)
